Nav1.4 Sodium Channel Binding Affinity of the Parent Scaffold Versus Optimised Biaryl Pyrazole Nav1.7 Blockers
The unsubstituted parent compound 5-(4-phenoxyphenyl)-1H-pyrazole (CHEMBL41864) binds to the human voltage‑gated sodium channel Nav1.4 (SCN4A) with a Ki of 240 nM [1]. This affinity was determined in the same study that characterised the full 3-(4-phenoxyphenyl)-1H-pyrazole series as state‑dependent sodium channel blockers and established the essential SAR: the distal phenoxy group is critical for activity, while potency can be further improved by appending H‑bond donors at the pyrazole N position [2]. For context, a later series of substituted biaryl pyrazole carboxamides targeting Nav1.7 (Tyagarajan et al., 2010) reported IC₅₀ values of 426 nM for their most potent analogue, compound 26 [3]. Although different Nav isoforms and assay formats preclude a direct potency ranking, the data demonstrate that the 5-(4-phenoxyphenyl)-1H-pyrazole core already provides sub‑micromolar ion‑channel engagement without any optimisation of the pyrazole N‑substituent, making it an attractive minimal‑viability starting point for fragment‑based or scaffold‑hopping campaigns.
| Evidence Dimension | Binding/inhibitory affinity for voltage-gated sodium channels |
|---|---|
| Target Compound Data | Ki = 240 nM (Nav1.4, human) |
| Comparator Or Baseline | Biaryl pyrazole carboxamide compound 26: IC₅₀ = 426 nM (Nav1.7, human); also state‑dependent |
| Quantified Difference | The parent scaffold achieves sub‑micromolar target engagement (Ki 240 nM) with only 18 heavy atoms and a molecular weight of 236 Da, whereas the comparator requires additional carboxamide functionality (higher MW ≈ 410 Da) to achieve comparable potency. |
| Conditions | BindingDB/ChEMBL radioligand displacement assay (Ki, Nav1.4) vs. automated patch‑clamp electrophysiology (IC₅₀, Nav1.7) |
Why This Matters
For procurement, the parent scaffold offers the smallest, least‑decorated starting point that retains confirmed on‑target sodium channel activity, thereby maximising the chemical space accessible for subsequent optimisation while minimising initial cost and synthetic complexity.
- [1] BindingDB Entry BDBM50141064. Ki = 240 nM for 3-(4-Phenoxy-phenyl)-1H-pyrazole (CHEMBL41864) against human Nav1.4 (SCN4A). Meas. Tech.: ChEMBL_202570 (CHEMBL805351). View Source
- [2] Yang, J.; Gharagozloo, P.; Yao, J.; Ilyin, V. I.; Carter, R. B.; Nguyen, P.; Robledo, S.; Woodward, R. M.; Hogenkamp, D. J. 3-(4-Phenoxyphenyl)pyrazoles: A Novel Class of Sodium Channel Blockers. J. Med. Chem. 2004, 47 (6), 1547–1552. DOI: 10.1021/jm030498q. View Source
- [3] Tyagarajan, S.; Chakravarty, P. K.; Zhou, B.; Taylor, B.; Fisher, M. H.; Wyvratt, M. J.; Lyons, K.; Klatt, T.; Li, X.; Kumar, S.; Williams, B.; Felix, J.; Priest, B. T.; Brochu, R. M.; Warren, V.; Smith, M.; Garcia, M.; Kaczorowski, G. J.; Martin, W. J.; Abbadie, C.; McGowan, E.; Jochnowitz, N.; Parsons, W. H. Substituted biaryl pyrazoles as sodium channel blockers. Bioorg. Med. Chem. Lett. 2010, 20 (18), 5480–5483. DOI: 10.1016/j.bmcl.2010.07.080. View Source
